molecular formula C7H5BrN2OS B14035338 6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one CAS No. 89498-84-0

6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one

Cat. No.: B14035338
CAS No.: 89498-84-0
M. Wt: 245.10 g/mol
InChI Key: PFVAUMHSKSZSRV-UHFFFAOYSA-N
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Description

6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one is a heterocyclic compound that features a bromine atom attached to a pyridothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated thiocarbonyl compound under reflux conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. Typical conditions involve heating in a polar solvent such as DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridothiazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Similar in structure but lacks the bromine and sulfur atoms.

    Thiazolo[4,5-b]pyridine: Contains a thiazole ring fused to a pyridine ring, similar to the pyridothiazine structure.

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another heterocyclic compound with a different ring fusion pattern.

Uniqueness

6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one is unique due to the presence of both bromine and sulfur atoms in its structure, which can impart distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

89498-84-0

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

6-bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one

InChI

InChI=1S/C7H5BrN2OS/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11)

InChI Key

PFVAUMHSKSZSRV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)N=C(C=C2)Br

Origin of Product

United States

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